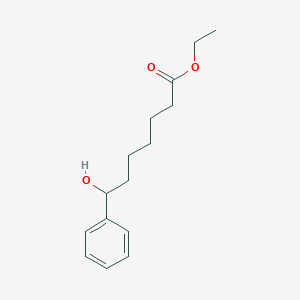

Ethyl 7-hydroxy-7-phenylheptanoate

Description

Ethyl 7-hydroxy-7-phenylheptanoate is an ester derivative featuring a hydroxyl group and a phenyl substituent at the seventh carbon of a heptanoate backbone. However, specific data on its melting point, boiling point, solubility, or stability remain unreported in the available literature .

Properties

CAS No. |

112665-42-6 |

|---|---|

Molecular Formula |

C15H22O3 |

Molecular Weight |

250.33 g/mol |

IUPAC Name |

ethyl 7-hydroxy-7-phenylheptanoate |

InChI |

InChI=1S/C15H22O3/c1-2-18-15(17)12-8-4-7-11-14(16)13-9-5-3-6-10-13/h3,5-6,9-10,14,16H,2,4,7-8,11-12H2,1H3 |

InChI Key |

CBLRKMHGDTXYKT-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCCCCC(C1=CC=CC=C1)O |

Canonical SMILES |

CCOC(=O)CCCCCC(C1=CC=CC=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 7-hydroxy-7-phenylheptanoate shares structural similarities with several esters and hydroxy-acid derivatives. Below is a detailed comparison with four related compounds, focusing on structural features, synthesis, and applications.

Ethyl 7-(4-Methoxyphenyl)-4,7-dioxoheptanoate (CAS 1188265-06-6)

- Structural Differences : Contains a 4-methoxyphenyl group and two oxo groups (at C4 and C7) instead of a single hydroxyl and phenyl group.

- Molecular Formula: C₁₆H₂₀O₅ (MW 292.332), compared to this compound’s expected formula C₁₅H₂₂O₃ (estimated MW 250.33).

- Synthesis : Synthesized via multicomponent reactions involving acetylenic esters and bromopyruvate derivatives, with optimized routes achieving ≥95% purity .

- Applications : Serves as a precursor for bioactive molecules, though specific pharmacological data are lacking.

Ethyl 7-Fluoroheptanoate (CID 120249)

- Structural Differences : Features a fluorine atom at the terminal carbon instead of a hydroxyl-phenyl group.

- Molecular Formula : C₉H₁₇FO₂ (MW 176.23), significantly smaller due to the absence of the phenyl ring.

- Physicochemical Properties: Predicted collision cross-section data suggest higher volatility compared to this compound, though experimental validation is needed .

- Applications : Used in fluorinated compound research, particularly in studying metabolic stability in drug design.

Ethyl (Z)-7-Oxo-3-phenyl-2-heptenoate (CAS 98525-83-8)

- Structural Differences : Contains a conjugated α,β-unsaturated ester (Z-configuration) and an oxo group at C5.

- Molecular Formula : C₁₅H₁₈O₃ (MW 246.306), with a lower molecular weight due to the unsaturated backbone.

- Synthesis : Produced via stereoselective methods with a reported yield of ~62%, highlighting challenges in controlling double-bond geometry .

- Reactivity: The α,β-unsaturated system enables Michael addition reactions, unlike the saturated backbone of this compound.

7-Hydroxyheptanoic Acid

- Structural Differences : A carboxylic acid lacking the phenyl group and ethyl ester moiety.

- Molecular Formula : C₇H₁₄O₃ (MW 146.18), simpler due to the absence of aromaticity and esterification.

- Applications: Used in polymer chemistry (e.g., polyhydroxyalkanoates) and as a building block for biodegradable materials .

Data Table: Key Properties of this compound and Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.